Cas no 38968-07-9 (2'-O-Methylperlatolic acid)

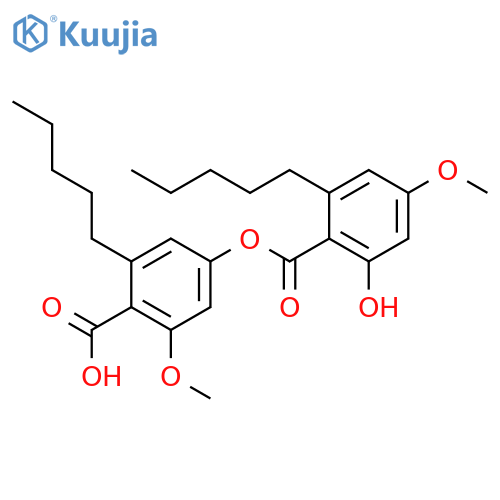

2'-O-Methylperlatolic acid structure

商品名:2'-O-Methylperlatolic acid

2'-O-Methylperlatolic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-hydroxy-4-methoxy-6-pentyl-benzoyl)oxy-2-methoxy-6-pentyl-benzoic acid

- 2'-O-Methylperlatolic acid

- 4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid

- 2'-O-Methylperlatolinsaeure

- Benzoic acid,2-hydroxy-4-methoxy-6-pentyl-,4-carboxy-3-methoxy-5-pentylphenyl ester

- perlatolic acid 2'-O-methyl ether

- 2'-O-Methylperlatolicacid

- DTXSID20192259

- FS-9854

- Benzoic acid, 2-hydroxy-4-methoxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester

- 38968-07-9

- AKOS032948743

- 2/'-O-Methylperlatolic acid

- [ "" ]

- DTXCID80114750

- 2'-O-Methylperlatolate

-

- インチ: InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29)

- InChIKey: BSTCIRYEMDTNQT-UHFFFAOYSA-N

- ほほえんだ: CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC

計算された属性

- せいみつぶんしりょう: 458.23000

- どういたいしつりょう: 458.23045342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 14

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102Ų

- 疎水性パラメータ計算基準値(XlogP): 7.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 608.3±55.0 °C at 760 mmHg

- フラッシュポイント: 198.2±25.0 °C

- PSA: 102.29000

- LogP: 5.79220

- じょうきあつ: 0.0±1.8 mmHg at 25°C

2'-O-Methylperlatolic acid セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

2'-O-Methylperlatolic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2'-O-Methylperlatolic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2790-1 mg |

2'-O-Methylperlatolic acid |

38968-07-9 | 1mg |

¥2675.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2790-5mg |

2'-O-Methylperlatolic acid |

38968-07-9 | 5mg |

¥ 3710 | 2024-07-20 | ||

| A2B Chem LLC | AF82722-5mg |

2'-O-methylperlatolic acid |

38968-07-9 | 95.0% | 5mg |

$660.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2790-1 ml * 10 mm |

2'-O-Methylperlatolic acid |

38968-07-9 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 | ||

| TargetMol Chemicals | TN2790-5 mg |

2'-O-Methylperlatolic acid |

38968-07-9 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2790-5mg |

2'-O-Methylperlatolic acid |

38968-07-9 | 5mg |

¥ 3710 | 2023-09-08 | ||

| TargetMol Chemicals | TN2790-1 mL * 10 mM (in DMSO) |

2'-O-Methylperlatolic acid |

38968-07-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O46030-5mg |

4-(2-hydroxy-4-methoxy-6-pentyl-benzoyl)oxy-2-methoxy-6-pentyl-benzoic acid |

38968-07-9 | 5mg |

¥5252.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2790-1 mL * 10 mM (in DMSO) |

2'-O-Methylperlatolic acid |

38968-07-9 | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-08 |

2'-O-Methylperlatolic acid 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

38968-07-9 (2'-O-Methylperlatolic acid) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量